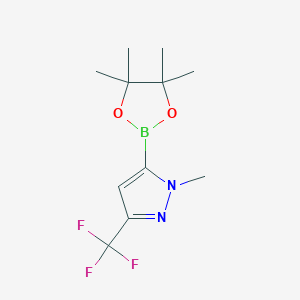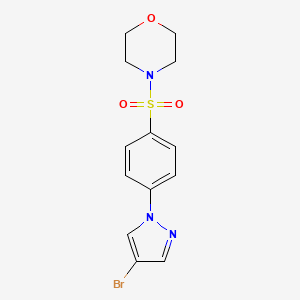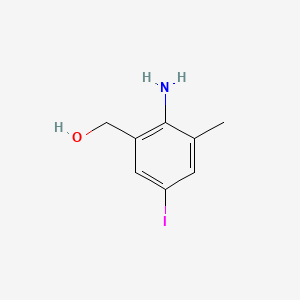
(2-Amino-5-iodo-3-methylphenyl)methanol
概要
説明
(2-Amino-5-iodo-3-methylphenyl)methanol: is an organic compound with the molecular formula C8H10INO It is characterized by the presence of an amino group (-NH2), an iodine atom, a methyl group (-CH3), and a hydroxyl group (-OH) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
-
From 2-Amino-5-iodo-3-methylbenzaldehyde:
Reduction Reaction: The aldehyde group in 2-Amino-5-iodo-3-methylbenzaldehyde can be reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures.
-
From 2-Amino-5-iodo-3-methylbenzoic acid:
Reduction Reaction: The carboxylic acid group in 2-Amino-5-iodo-3-methylbenzoic acid can be reduced to an alcohol group using reducing agents like borane-tetrahydrofuran complex (BH3-THF) or diborane (B2H6).
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures.
Industrial Production Methods:
Industrial production methods for (2-Amino-5-iodo-3-methylphenyl)methanol typically involve large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions may vary depending on the availability of raw materials and the desired purity of the final product.
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the alcohol group to a carboxylic acid.
Major Products: 2-Amino-5-iodo-3-methylbenzoic acid.
-
Reduction:
Reagents and Conditions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde or carboxylic acid precursors to the alcohol.
Major Products: (2-Amino-5-iodo-3-methylphenyl)methanol.
-
Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can occur at the iodine atom using nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: Substituted derivatives of this compound.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (2-Amino-5-iodo-3-methylphenyl)methanol can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of iodine and amino groups on biological systems.
Medicine:
Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2-Amino-5-iodo-3-methylphenyl)methanol depends on its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The hydroxyl group can also engage in hydrogen bonding, affecting the compound’s solubility and reactivity.
類似化合物との比較
2-Amino-3-methylbenzyl alcohol: Lacks the iodine atom, resulting in different chemical properties and reactivity.
2-Amino-5-chloro-3-methylbenzyl alcohol:
2-Amino-5-bromo-3-methylbenzyl alcohol: Contains a bromine atom, which may exhibit different reactivity compared to the iodine-containing compound.
Uniqueness:
- The presence of the iodine atom in (2-Amino-5-iodo-3-methylphenyl)methanol imparts unique chemical properties, such as increased molecular weight and potential for halogen bonding, which can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
(2-amino-5-iodo-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPACMJLLKVTZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)
![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

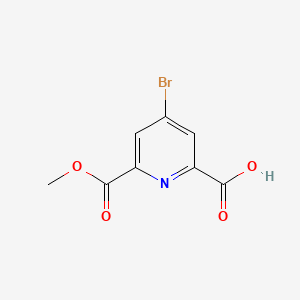
![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)

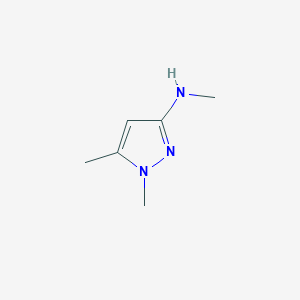

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
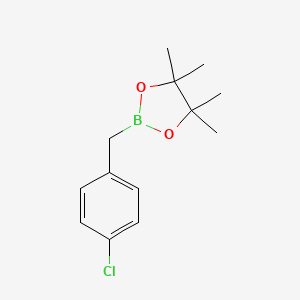
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)

